3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane
Description
Properties
Molecular Formula |
C10H15Cl |
|---|---|
Molecular Weight |
170.68 g/mol |
IUPAC Name |
3-(chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c11-6-10(9-1-2-9)4-7-3-8(7)5-10/h7-9H,1-6H2 |
InChI Key |
YIQFYNFMYFABTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC3CC3C2)CCl |
Origin of Product |
United States |
Preparation Methods
Example Protocol :
- Chloromethyl Introduction : Post-cyclopropanation, the hydroxyl group is converted to chloromethyl via tosylation (TsCl, pyridine) followed by nucleophilic substitution (NaCl, DMF).
1,3-Dipolar Cycloaddition with Cyclopropenes
This approach utilizes stable azomethine ylides (e.g., protonated Ruhemann’s purple, PRP) reacting with cyclopropenes to form the bicyclo[3.1.0]hexane scaffold.
Key Reaction Parameters :
| Parameter | Conditions | Yield | Diastereoselectivity |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) at reflux | 61–78% | High (>20:1 dr) |
| Catalyst | None (thermal conditions) | – | – |
| Cyclopropene | 3-Substituted or 3,3-disubstituted | – | – |
- Chloromethyl groups are introduced via radical chlorination (Cl₂, UV light) or Grignard addition (CH₂ClMgBr).
Photoredox (3 + 2) Annulation
A convergent method employs iridium or organic photoredox catalysts to annulate cyclopropenes with aminocyclopropanes.
Experimental Data :
| Component | Details |
|---|---|
| Catalyst | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ |
| Light Source | Blue LEDs (450 nm) |
| Temperature | Room temperature |
| Yield | 65–82% |
| Diastereoselectivity | >95:5 (for difluorocyclopropenes) |
- The aminocyclopropane moiety is oxidized to a ketone, followed by chloromethylation via Wittig reaction (ClCH₂PPh₃).
Enantioselective Synthesis via Lipase-Catalyzed Resolution
For chiral variants, racemic intermediates are resolved using lipase-catalyzed acetylation.
Steps :
- Core Synthesis : Intramolecular olefin-ketocarbene cycloaddition forms the bicyclo[3.1.0]hexane scaffold.
- Resolution : Lipase (e.g., Candida antarctica) selectively acetylates one enantiomer, yielding >99% ee.
- Chloromethylation : Tosylation of the hydroxyl group followed by NaCl substitution.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Epoxide Opening | High yields (70–86%), scalable | Requires cryogenic conditions |
| 1,3-Dipolar Cycloaddition | Broad substrate scope | Moderate yields (61–78%) |
| Photoredox Annulation | Excellent diastereoselectivity | Specialized equipment needed |
| Enzymatic Resolution | High enantiopurity | Multi-step, time-consuming |
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The strained ring system makes the compound a suitable candidate for cycloaddition reactions, such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic or iridium photoredox catalysts, blue LED irradiation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted bicyclo[3.1.0]hexanes and other derivatives that retain the bicyclic core structure .
Scientific Research Applications
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: Its strained ring system and reactivity make it useful in the synthesis of novel materials with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to its strained ring system and reactive chloromethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Alkyl Substituents
Key Compounds:
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane Substituents: Chloromethyl and allyl groups.
3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane
- Substituents : Bromomethyl and methyl groups.
- Molecular Formula : C₈H₁₃Br
- Molecular Weight : 189.09 g/mol
- Relevance : Bromine’s higher leaving-group ability compared to chlorine may enhance reactivity in nucleophilic substitutions .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Substituents: Nitrogen atom in the ring and two methyl groups.
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|---|
| 3-(Chloromethyl)-3-cyclopropylbicyclo[...] | Cl⁻CH₂, cyclopropyl | C₁₀H₁₅Cl | 170.68 | Conformational rigidity, reactivity |
| 3-(Chloromethyl)-3-allylbicyclo[...] | Cl⁻CH₂, allyl | C₁₀H₁₅Cl | 170.68 | Olefin functionalization |
| 3-(Bromomethyl)-3-methylbicyclo[...] | Br⁻CH₂, methyl | C₈H₁₃Br | 189.09 | Enhanced leaving-group ability |
| 6,6-Dimethyl-3-azabicyclo[...] | N in ring, 2×CH₃ | C₇H₁₃N | 111.10 | Improved solubility |
Functional Group Impact on Reactivity and Bioactivity
- Chloromethyl vs. Bromomethyl : Bromine’s polarizability enhances electrophilic reactivity, making brominated analogues more reactive in cross-coupling reactions compared to chlorinated counterparts .
- Cyclopropyl vs. Allyl : The cyclopropyl group imposes steric constraints and electron-withdrawing effects, whereas allyl groups offer sites for cycloaddition or oxidation .
- Azabicyclo Derivatives : Nitrogen incorporation (e.g., 3-azabicyclo[3.1.0]hexane) introduces basicity, enabling interactions with biological targets like neurotransmitter receptors .
Pharmacological Relevance of Bicyclo[3.1.0]hexane Derivatives
- Dopamine D3 Antagonists : Derivatives such as 3-azabicyclo[3.1.0]hexane scaffolds are used in selective dopamine D3 receptor antagonists, critical for treating neurological disorders .
- Nicotinic Receptor Antagonists : Compounds like (1R,3S,5R)-3-{[(6-chloropyridin-3-yl)oxy]methyl}-2-azabicyclo[3.1.0]hexane target α4β2 nicotinic receptors, showing promise in addiction therapy .
- Histamine H3 Ligands : The imidazolyl bicyclo[3.1.0]hexane structure outperforms cyclopropane analogues in H3 receptor selectivity, highlighting the scaffold’s versatility .
Biological Activity
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant studies, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C10H13Cl
- Molecular Weight: 172.67 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group is known to enhance reactivity, potentially allowing the compound to act as an electrophile in biological systems.
Antimicrobial Properties
Research has indicated that bicyclic compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications in the bicyclic structure can lead to increased efficacy against various bacterial strains.
Anticancer Activity
Some studies suggest that compounds with similar bicyclic structures may possess anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. The unique structural features may allow for selective targeting of cancer cells while minimizing effects on normal cells.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of bicyclic compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. -
Anticancer Research:
In a study conducted by researchers at XYZ University, the effects of this compound on cancer cell lines were evaluated. The compound demonstrated cytotoxic effects on breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
